molecular formula C14H16N8O2S B2822474 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine CAS No. 1070862-08-6

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine

Cat. No.: B2822474
CAS No.: 1070862-08-6
M. Wt: 360.4
InChI Key: UEWQEXFKWKMZRR-UHFFFAOYSA-N
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Description

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazolopyrimidine core with a piperazine ring substituted with a pyridine sulfonyl group. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties, making it a valuable subject of study for various scientific applications.

Scientific Research Applications

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the piperazine ring and the pyridine sulfonyl group. Common reagents used in these reactions include hydrazine derivatives, pyrimidine intermediates, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form for further applications .

Chemical Reactions Analysis

Types of Reactions: 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, amines, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .

Comparison with Similar Compounds

  • 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-4-sulfonyl)piperazine
  • 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-2-sulfonyl)piperazine
  • 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(benzene-3-sulfonyl)piperazine

Uniqueness: The uniqueness of 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(pyridine-3-sulfonyl)piperazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridine-3-sulfonyl group enhances its solubility and binding interactions with target enzymes, making it a promising candidate for drug development .

Properties

IUPAC Name

3-methyl-7-(4-pyridin-3-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8O2S/c1-20-13-12(18-19-20)14(17-10-16-13)21-5-7-22(8-6-21)25(23,24)11-3-2-4-15-9-11/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWQEXFKWKMZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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